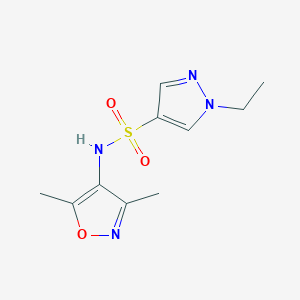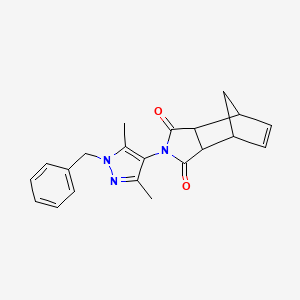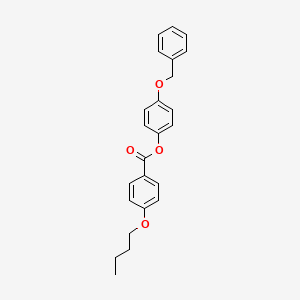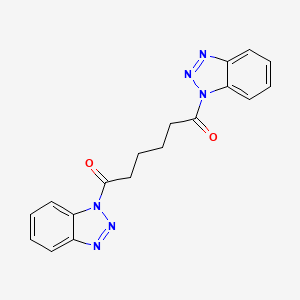![molecular formula C26H21ClN2O5 B10894488 2-chloro-4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10894488.png)
2-chloro-4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-ethoxyphenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-CHLORO-6-ETHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-CHLORO-6-ETHOXYPHENYL 4-METHOXYBENZOATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Alkylation: The starting material undergoes alkylation to introduce the ethoxy group.
Nitration: The alkylated intermediate is nitrated using nitric acid in acetic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as powdered iron in acetic acid.
Cyclization: The amino intermediate undergoes cyclization to form the desired ring structure.
Chlorination: The cyclized product is chlorinated using thionyl chloride or phosphoryl chloride.
Amination: The final step involves amination to introduce the anilino group.
These steps are carried out under specific reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-CHLORO-6-ETHOXYPHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano groups.
Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions to break down the ester and amide bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-CHLORO-6-ETHOXYPHENYL 4-METHOXYBENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Materials Science: It is used in the development of advanced materials with unique optical and electronic properties.
Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-CHLORO-6-ETHOXYPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting key cellular pathways. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar compounds to 4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-CHLORO-6-ETHOXYPHENYL 4-METHOXYBENZOATE include other anilino-substituted cyano compounds and benzoate derivatives. These compounds share similar structural features but may differ in their specific functional groups and reactivity.
Properties
Molecular Formula |
C26H21ClN2O5 |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2-chloro-6-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H21ClN2O5/c1-3-33-23-15-17(13-19(16-28)25(30)29-20-7-5-4-6-8-20)14-22(27)24(23)34-26(31)18-9-11-21(32-2)12-10-18/h4-15H,3H2,1-2H3,(H,29,30)/b19-13+ |
InChI Key |
LJITYVOIRQGPHG-CPNJWEJPSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)Cl)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)Cl)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10894408.png)

![4-[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenol](/img/structure/B10894427.png)
![Methyl 9-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10894437.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-4-methylbenzamide](/img/structure/B10894443.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10894464.png)
![4-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-N-(2-iodophenyl)-4-oxobutanamide](/img/structure/B10894472.png)

![3-[(3-Chloro-4-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10894482.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10894489.png)

![2-(2,4-Dichlorophenoxy)-1-{4-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl}ethanone](/img/structure/B10894502.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10894506.png)
